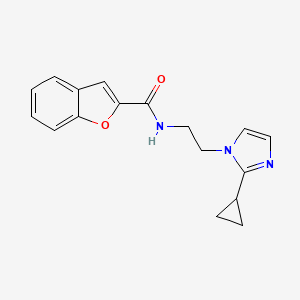

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide

Description

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide (CAS 2034634-13-2) is a heterocyclic compound with the molecular formula C₁₅H₁₅ClFN₃O and a molecular weight of 295.34 g/mol . Its structure comprises a benzofuran-2-carboxamide core linked via an ethyl chain to a 2-cyclopropyl-substituted imidazole ring. Halogen atoms (Cl, F) in its structure likely influence lipophilicity and electronic properties, impacting solubility and target binding .

Properties

IUPAC Name |

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c21-17(15-11-13-3-1-2-4-14(13)22-15)19-8-10-20-9-7-18-16(20)12-5-6-12/h1-4,7,9,11-12H,5-6,8,10H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCSWYVRDLVSME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CN2CCNC(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving an amido-nitrile precursor.

Attachment of the Ethyl Chain: The ethyl chain is introduced via an alkylation reaction, where the imidazole ring is treated with an appropriate alkyl halide under basic conditions.

Formation of the Benzofuran Moiety: The benzofuran ring is synthesized through a cyclization reaction involving a phenol derivative and an appropriate electrophile.

Coupling of the Benzofuran and Imidazole Rings: The final step involves coupling the benzofuran moiety with the imidazole ring through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Antimicrobial Applications

Mechanism of Action

The compound exhibits antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. Its mechanism is thought to involve the inhibition of bacterial enzymes critical for cell wall synthesis and metabolism. Research has shown that derivatives of imidazole compounds often interact with bacterial DNA or inhibit key metabolic pathways, leading to bacterial cell death .

Case Studies

- In vitro Studies : A study evaluated the antibacterial activity of various imidazole derivatives, including those structurally related to N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide. The results indicated significant efficacy against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM .

- Hybrid Compounds : The compound has been synthesized as part of hybrid molecules that combine imidazole and benzofuran moieties. These hybrids showed enhanced antibacterial activity compared to their individual components, suggesting a synergistic effect that could be exploited for developing new antibiotics .

Anticancer Applications

Mechanism of Action

this compound has been investigated for its anticancer properties, particularly as an inhibitor of human farnesyltransferase (hFTase), an enzyme involved in the post-translational modification of proteins critical for cancer cell proliferation . The compound's ability to interfere with signaling pathways associated with cancer cell growth makes it a valuable candidate for further research.

Case Studies

- Farnesyltransferase Inhibition : Research indicates that compounds similar to this compound can effectively inhibit hFTase activity, leading to reduced proliferation of cancer cells in vitro. This inhibition was linked to altered localization and function of oncogenic proteins such as Ras .

- Cytotoxicity Tests : In cytotoxicity assays against various cancer cell lines, derivatives of this compound demonstrated promising results, with IC50 values indicating potent activity at low concentrations . This suggests potential for development into therapeutic agents targeting specific cancers.

Summary Table of Applications

| Application Type | Mechanism of Action | Key Findings |

|---|---|---|

| Antimicrobial | Inhibition of bacterial enzymes and metabolic pathways | Effective against S. aureus and E. coli |

| Anticancer | Inhibition of hFTase | Reduced proliferation in cancer cell lines |

Mechanism of Action

The mechanism of action of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Comparisons

Table 1: Key Structural Features and Molecular Properties

Functional Group Impact

Benzofuran vs. Benzodioxole/Benzothiazole :

The target compound’s benzofuran core offers rigidity and planar aromaticity, favoring interactions with hydrophobic binding pockets. In contrast, benzodioxole (CAS 1173111-75-5) and benzothiazole (1172472-75-1) analogues introduce electron-rich oxygen or sulfur atoms, which may alter electronic properties and target selectivity .- Imidazole Substituents: The cyclopropyl group on the target’s imidazole distinguishes it from non-substituted imidazoles (e.g., CAS 1172472-75-1). Cyclopropane’s steric bulk may reduce metabolic oxidation by cytochrome P450 enzymes, improving pharmacokinetic stability .

Pharmacological and Physicochemical Implications

Metabolic Stability :

Cyclopropane’s strain and sp³ hybridization may slow oxidative metabolism compared to straight-chain alkyl groups in analogues like the propylidene linker in CAS 1172472-75-1 .Binding Affinity :

Pyridinyl groups in 921570-79-8 and 921825-41-4 could engage in hydrogen bonding or cation-π interactions, whereas the target’s imidazole may participate in metal coordination or π-stacking, depending on the target protein .Synthetic Accessibility : The target compound’s synthesis likely employs amide coupling and imidazole alkylation, paralleling methods used for hydrazinecarboxamide derivatives (e.g., X-ray-validated synthesis in ). Structural confirmation via single-crystal X-ray diffraction, as described in , is critical for verifying the imine configuration and cyclopropane orientation.

Biological Activity

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide, also known as CMI-392, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, properties, and significant biological activities, including its anti-inflammatory, anticancer, and neuroprotective effects.

Molecular Structure : The compound features a benzofuran core linked to an imidazole ring via a cyclopropyl group. Its molecular formula is , with a molecular weight of 327.38 g/mol. It appears as a white solid with a melting point between 184-187°C and is soluble in organic solvents like methanol and DMSO but insoluble in water.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₇N₃O₂ |

| Molecular Weight | 327.38 g/mol |

| Melting Point | 184-187°C |

| Solubility | Soluble in organic solvents (DMSO, methanol) |

| Boiling Point | 603.8 °C at 760 mmHg |

Synthesis

The synthesis of CMI-392 involves a reaction between 2-(2-cyclopropyl-1H-imidazol-1-yl)ethanamine and 3-(bromomethyl)benzofuran-2-carboxamide using a palladium catalyst. This method yields high-purity products (>99%) suitable for biological evaluation.

Anti-inflammatory Effects

CMI-392 has demonstrated notable anti-inflammatory properties in various preclinical models. It modulates immune responses and reduces oxidative stress, which are critical factors in inflammatory diseases. Studies indicate that the compound can inhibit pro-inflammatory cytokine production, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory disorders.

Anticancer Activity

The compound has shown promising anticancer effects across several cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), U-937 (leukemia), and others.

- Mechanism of Action : It induces apoptosis in cancer cells, evidenced by increased caspase activity and p53 expression levels .

Table 2: Anticancer Activity Data

| Cell Line | IC₅₀ Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Apoptosis induction |

| U-937 | Not specified | Cytotoxicity |

| A549 (lung cancer) | Not specified | Apoptosis induction |

Neuroprotective Effects

Research indicates that CMI-392 may have neuroprotective properties, particularly relevant in models of Alzheimer's disease. The compound appears to mitigate neuroinflammation and oxidative damage in neuronal cells, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

Toxicity and Safety

Toxicological studies on CMI-392 reveal that it is generally well-tolerated at therapeutic doses. However, side effects such as gastrointestinal disturbances and hepatotoxicity have been observed in some studies. Ongoing research is essential to fully understand its safety profile over extended periods.

Current Research Trends

Recent investigations focus on optimizing the structure of CMI-392 to enhance its biological activity and reduce potential side effects. Researchers are exploring various derivatives to improve efficacy against specific targets in cancer therapy and inflammation management .

Q & A

Q. What are the optimal synthetic routes for N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide?

The synthesis typically involves a multi-step process:

- Amidation : React benzofuran-2-carboxylic acid with 2-(2-cyclopropyl-1H-imidazol-1-yl)ethylamine using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form the amide bond .

- Purification : Column chromatography (silica gel) or preparative HPLC is recommended for isolating the final product, ensuring >95% purity .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive groups like imidazole .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Spectroscopic Analysis : Use H/C NMR to confirm substituent positions and purity. IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- X-ray Crystallography : Resolve 3D conformation and intermolecular interactions, critical for understanding binding modes .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties, such as HOMO-LUMO gaps, which correlate with reactivity .

Q. What in vitro models are suitable for preliminary biological activity screening?

- Enzyme Inhibition Assays : Test against kinases or proteases due to the compound’s imidazole and benzofuran motifs, which often target ATP-binding pockets .

- Antimicrobial Screening : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How does the cyclopropyl group on the imidazole ring influence bioactivity and target interactions?

- Steric Effects : The cyclopropyl group’s rigidity may enhance binding specificity by restricting conformational flexibility, as seen in analogues with improved IC₅₀ values against kinases .

- Electron-Donating Properties : Cyclopropane’s strain-induced electron donation could stabilize charge-transfer interactions with enzyme active sites, as observed in SAR studies of similar imidazole derivatives .

- Metabolic Stability : Cyclopropyl substituents reduce oxidative metabolism in hepatic microsome assays, potentially improving pharmacokinetic profiles .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?

- Bioavailability Optimization : Formulate with co-solvents (e.g., PEG 400) or lipid nanoparticles to enhance solubility, addressing discrepancies caused by poor absorption .

- Metabolite Identification : Use LC-MS to detect active/inactive metabolites. For example, hydroxylation of the benzofuran ring may reduce activity .

- Dose Escalation Studies : Adjust dosing regimens in rodent models to account for rapid clearance, ensuring plasma concentrations align with in vitro IC₅₀ values .

Q. Which computational methods predict the compound’s pharmacokinetic and toxicity profiles?

- ADMET Prediction : Tools like SwissADME estimate logP (2.8 ± 0.3), suggesting moderate blood-brain barrier permeability, while ProTox-II flags potential hepatotoxicity from the imidazole moiety .

- Molecular Dynamics (MD) Simulations : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict drug-drug interactions .

- QSAR Modeling : Correlate structural descriptors (e.g., polar surface area, topological torsion) with clearance rates using datasets from PubChem .

Q. How to design SAR studies to optimize therapeutic potential?

- Substituent Variation : Replace the cyclopropyl group with larger rings (e.g., cyclohexyl) or electron-withdrawing groups (e.g., CF₃) to modulate potency. Evidence shows bromo-substituted analogues exhibit 10-fold higher antimicrobial activity .

- Scaffold Hopping : Hybridize the benzofuran core with thiophene or thiazole rings, as seen in MAO-B inhibitors with improved selectivity .

- Prodrug Design : Introduce ester or phosphate groups at the carboxamide to enhance oral bioavailability .

Data Contradiction Analysis Example

Conflict : In vitro assays show potent enzyme inhibition (IC₅₀ = 50 nM), but in vivo models fail to replicate efficacy.

Resolution :

Protein Binding : Measure plasma protein binding (>95% binding in rodents may reduce free drug levels) .

Metabolic Stability : Test in liver microsomes; if clearance is high, modify substituents (e.g., fluorination) to block metabolic hotspots .

Tissue Distribution : Use radiolabeled compound (e.g., C) to track accumulation in target organs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.